2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid
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Overview
Description
2-((3’,5’-Dimethyl-4’-hydroxyphenyl)azo)benzoic acid is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a central azo group (N=N) conjugated to benzene rings. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’,5’-Dimethyl-4’-hydroxyphenyl)azo)benzoic acid typically involves the diazotization of 3,5-dimethyl-4-aminophenol followed by coupling with benzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3’,5’-Dimethyl-4’-hydroxyphenyl)azo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-((3’,5’-Dimethyl-4’-hydroxyphenyl)azo)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as proteins and enzymes. The azo group can undergo reversible isomerization, which affects the compound’s binding affinity and activity. This mechanism is often exploited in the design of photoresponsive materials and sensors .
Comparison with Similar Compounds
Similar Compounds
- 2-((3’,5’-Dimethoxy-4’-hydroxyphenyl)azo)benzoic acid
- 2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid
- 2-((4’-Hydroxyphenyl)azo)benzoic acid
Uniqueness
2-((3’,5’-Dimethyl-4’-hydroxyphenyl)azo)benzoic acid is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity .
Properties
CAS No. |
73483-41-7 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[(4-hydroxy-3,5-dimethylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-9-7-11(8-10(2)14(9)18)16-17-13-6-4-3-5-12(13)15(19)20/h3-8,18H,1-2H3,(H,19,20) |
InChI Key |
ZMDQWZFZPGJFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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